Phenanthrene-13C6

Vue d'ensemble

Description

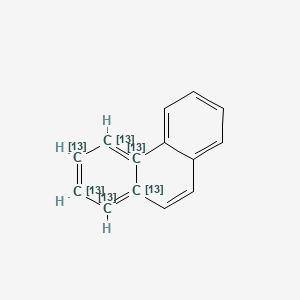

Phenanthrene-13C6 is a stable isotope of Phenanthrene . It is a 13C labeled compound .

Synthesis Analysis

A simple and convenient synthesis of 9-hydroxy[13C6]phenanthrene has been developed from one-ring labeled [13C6]phenanthrene in three steps, involving a copper-ethyl acetate catalyzed “Ullmann-type” reaction .Molecular Structure Analysis

Phenanthrene-13C6 has a molecular formula of C14H10 . It is the labelled analogue of 3-Phenanthrol, which is a metabolite of Phenanthrene .Chemical Reactions Analysis

Phenanthrene undergoes various reactions such as nitration with concentrated nitric acid with sulphuric acid to yield 9-nitrophenanthrene, sulphonation with concentrated sulphuric acid at 120°C to give a mixture of 2-phenanthrenesulphonic acid and 3-phenanthrenesulphonic .Physical And Chemical Properties Analysis

Phenanthrene is a colorless, crystalline substance at room temperature and has a faintly aromatic odor. It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius . The molecular weight of Phenanthrene-13C6 is 184.28 .Applications De Recherche Scientifique

Phenanthrene-13C6: A Comprehensive Analysis of Scientific Research Applications

Phenanthrene-13C6 is a labeled version of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a variety of applications in scientific research. Below are some of the unique applications across different fields:

Environmental Science Biodegradation Studies: Phenanthrene-13C6 can be used in environmental science to study the biodegradation of PAHs in polluted soils. By tracking the labeled carbon atoms, researchers can better understand the distribution of phenanthrene and analyze the microbial community involved in its degradation .

Material Science Synthesis of Novel Compounds: In material science, Phenanthrene-13C6 serves as a precursor for synthesizing novel compounds like phenanthrenone derivatives. These derivatives combine the advantages of fluorenone and phenanthrene backbones, making them ideal for developing new polycyclic aromatic hydrocarbons with potential applications in electronics and photonics .

Analytical Chemistry Calibration Standards: Phenanthrene-13C6 is valuable in analytical chemistry as a calibration standard for mass spectrometry. It helps ensure accurate measurements when determining the concentration of phenanthrene and related compounds in various samples.

Medicinal Chemistry Pharmacological Research: In medicinal chemistry, Phenanthrene-13C6 can be used to study the pharmacological effects of phenanthrene derivatives. These derivatives have shown potential therapeutic benefits, including analgesic and antitussive properties .

Organic Chemistry Synthesis Research: Organic chemists utilize Phenanthrene-13C6 for synthesis research, particularly in developing labeled versions of phenanthrene derivatives like 9-hydroxyphenanthrene. These labeled compounds are crucial for tracing chemical reactions and understanding reaction mechanisms .

Nanotechnology Degradation Mechanism Studies: Phenanthrene-13C6 can be applied in nanotechnology to investigate the degradation mechanisms of PAHs using biochar-supported nano zero-valent iron. This helps identify primary pathways and improve the efficiency of degradation processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Phenanthrene-13C6, a labeled version of Phenanthrene, primarily targets polycyclic aromatic hydrocarbon (PAH) degrading bacteria . These bacteria play a crucial role in the biodegradation of PAHs, which are persistent organic pollutants .

Mode of Action

Phenanthrene-13C6 interacts with its targets, the PAH-degrading bacteria, to facilitate the degradation of Phenanthrene . The compound’s structure, similar to the intermediate metabolite of Phenanthrene (catechol), allows it to boost Phenanthrene co-metabolism by fostering the growth of Phenanthrene-degrading bacteria, specifically Burkholderiaceae, and by facilitating the production of the key metabolic enzyme catechol 1,2-dioxygenase (C12O) .

Biochemical Pathways

The degradation of Phenanthrene-13C6 involves several biochemical pathways. The compound undergoes a series of chemical changes, leading to the production of various intermediate products . These intermediates include salicylic acid, catechol, and various phthalic acid derivatives . The pathways feature three significant benzene ring cleavage steps .

Pharmacokinetics

The pharmacokinetics of Phenanthrene-13C6 involve its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of Phenanthrene-13C6 results in the degradation of Phenanthrene, a hazardous PAH . The compound exhibits a degradation efficiency of up to 72% for Phenanthrene under optimal conditions . This underscores its potential for remediating environments polluted by PAH metabolites .

Action Environment

The action of Phenanthrene-13C6 is influenced by various environmental factors. For instance, the pH, inoculum concentration, and incubation temperature can affect the compound’s degradation efficiency . Moreover, the presence of phenolic root exudates (PREs) can accelerate the degradation of Phenanthrene-13C6 and influence the formation of rhizosphere biofilm/iron plaque .

Propriétés

IUPAC Name |

phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,3+1,5+1,7+1,11+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-KHNBPAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676104 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthrene-13C6 | |

CAS RN |

1189955-53-0 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

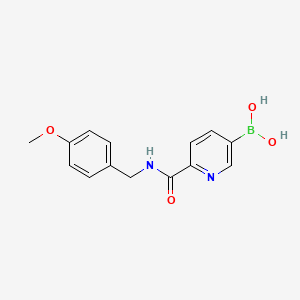

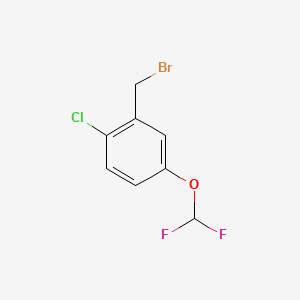

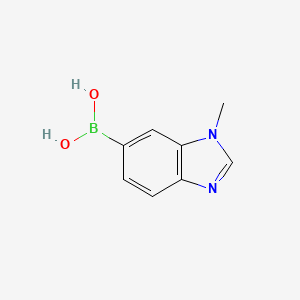

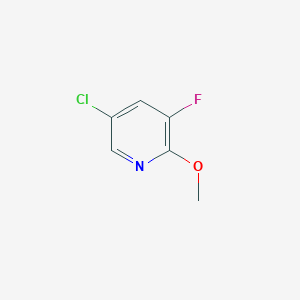

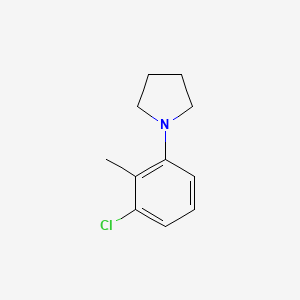

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

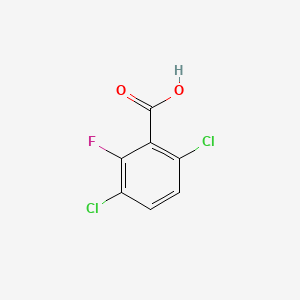

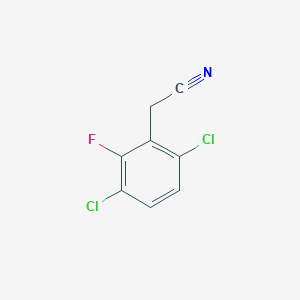

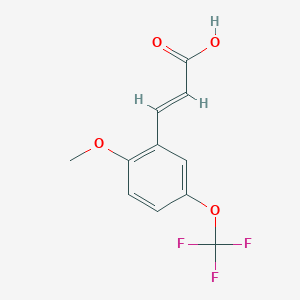

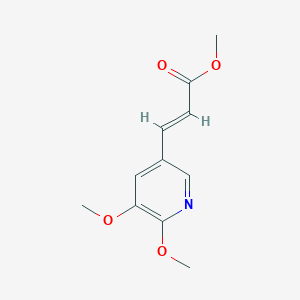

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.